Technical Guide: Solubility Profile of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
Technical Guide: Solubility Profile of N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide
This guide details the solubility profile, physicochemical characteristics, and handling protocols for N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (also known as 4-(2,3-Epoxypropoxy)phenylacetamide or Atenolol Impurity C).[1]
[1][2]
Executive Summary
N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide (CAS: 29122-69-8) is a paracetamol derivative featuring a reactive glycidyl ether moiety.[1][2] It serves as a critical intermediate in the synthesis of beta-blockers (e.g., Atenolol) and functionalized epoxy resins.[1]
Unlike simple glycidyl ethers, this compound exhibits a high melting point (163–167 °C) and significant crystal lattice energy due to intermolecular hydrogen bonding driven by the acetamide group. Consequently, it presents a "kinetic solubility barrier" —it is sparingly soluble in common solvents at ambient temperature and often requires thermal energy to disrupt the crystal lattice even in potent solvents like DMSO.[2]
Key Handling Directive: This compound is an electrophilic alkylating agent.[1][2] Avoid protic solvents (water, alcohols) for long-term storage to prevent epoxide ring opening (solvolysis).[1][2]
Physicochemical Characterization
Understanding the molecule's polarity and lattice energy is essential for predicting solvent behavior.[2]
| Property | Value | Implication for Solubility |
| Molecular Weight | 207.23 g/mol | Small molecule, but dense packing.[1][2] |
| Physical State | White Solid | High lattice energy requires heat to dissolve.[1][2] |
| Melting Point | 163.5 – 167.0 °C | Indicates strong intermolecular H-bonding (amide-amide).[1][2] |
| LogP (Predicted) | ~0.9 – 1.6 | Moderately lipophilic; poor water solubility.[1][2] |
| H-Bond Donors | 1 (Amide NH) | Facilitates crystal packing; limits solubility in non-polar solvents.[1][2] |
| H-Bond Acceptors | 3 (Amide O, Ether O, Epoxide O) | Good interaction with DMSO/DMF.[1] |
| pKa | ~16.2 (Amide) | Non-ionizable in physiological pH range.[1][2] |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on dissolution power and chemical stability.
Primary Solvents (Recommended for Stock Solutions)
These aprotic solvents disrupt hydrogen bonding without reacting with the epoxide ring.[1][2]
-
DMSO (Dimethyl Sulfoxide):
-
DMF (Dimethylformamide):
Secondary Solvents (Process Only)
Use these only for immediate reactions or recrystallization.[1][2] Do not use for storage.
-
Methanol / Ethanol:
-
Acetonitrile:
Poor / Non-Solvents
-
Water: Insoluble (< 0.1 mg/mL).[1][2] Hydrolysis risk.[1][2]
-
Diethyl Ether / Hexane: Insoluble.[1][2] The compound is too polar for these solvents.[1][2]
Solubility Decision Tree & Workflow
The following diagram illustrates the logical flow for solvent selection based on the intended application.
Figure 1: Solvent selection logic based on experimental requirements. Note the stability warning for alcoholic solvents.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Objective: Create a stable stock solution for biological testing.
-
Weighing: Accurately weigh 2.07 mg of the compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).
-
Dissolution (Critical Step):
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20 °C .
Protocol B: Dissolution for Chemical Synthesis (Methanol)
Objective: Dissolve for reaction with amines (e.g., synthesis of Atenolol).[1][2]
-
Ratio: Use a solvent ratio of approximately 10–15 mL Methanol per 1 g of compound.
-
Heating: The compound is sparingly soluble in methanol at room temperature.[1][2]
-
Procedure:
-
Reaction: Add the nucleophile (e.g., isopropylamine) immediately after dissolution to compete with methanol solvolysis.[1][2]
Stability & Degradation Mechanisms
The epoxide ring is a strained three-membered ether.[1][2] While the acetamide group is relatively stable, the epoxide is susceptible to:
-
Hydrolysis: In the presence of water and acid catalysis, the epoxide opens to form a diol (glycol).[2]
-
Alcoholysis: In alcohols (MeOH/EtOH), the ring opens to form an alkoxy-alcohol .[1][2]
-
Polymerization: At high temperatures or with strong Lewis acids, the epoxide can self-polymerize.[1][2]
Degradation Pathway Diagram
Figure 2: Primary degradation pathways involving the epoxide ring.[1]
References
-
ChemicalBook. (2025).[1][2] 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide Properties and Safety. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 2798712, N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide.[1][2] Retrieved from [1]
-
LGC Standards. (2025). Atenolol Impurity C Reference Standard Data Sheet.[1][2][8] Retrieved from [1]
-
United States Pharmacopeia (USP). (2025).[1][2] Atenolol Related Compound C.[1][2][8][9] USP Catalog No. 1044276.[1][2][8] Retrieved from [1]
-
Google Patents. (2011).[1][2] Method for synthesis of beta-blocker (Atenolol).[1][2] Patent RU2423346C2.[1][2] Retrieved from
Sources
- 1. N-(4-((oxiran-2-yl)methoxy)phenyl)acetamide | C11H13NO3 | CID 2798712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Phenoxyphenyl)acetamide | C14H13NO2 | CID 80579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 122601 /mcn [igsvtu.lanuk.nrw.de]
- 4. Glycidyl phenyl ether | 122-60-1 [chemicalbook.com]
- 5. 2-[4-(2,3-EPOXYPROPOXY)PHENYL]ACETAMIDE | 29122-69-8 [chemicalbook.com]
- 6. rjptonline.org [rjptonline.org]
- 7. pure.ul.ie [pure.ul.ie]
- 8. store.usp.org [store.usp.org]
- 9. N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane | C14H23NO4S | CID 145302496 - PubChem [pubchem.ncbi.nlm.nih.gov]
